1-Boc-octahydropyrrolo[3,4-b]pyridine
Overview
Description
1-Boc-octahydropyrrolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C12H22N2O2. It is characterized by its octahydro-pyrrolo[3,4-b]pyridine core, which is protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
The synthesis of 1-Boc-octahydropyrrolo[3,4-b]pyridine typically involves the protection of the octahydro-pyrrolo[3,4-b]pyridine core with a Boc group. One common method includes the reaction of octahydro-pyrrolo[3,4-b]pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
1-Boc-octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA) under acidic conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines .
Scientific Research Applications
1-Boc-octahydropyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its protected amine functionality allows for selective deprotection and further functionalization.
Biology: This compound is used in the development of biologically active molecules, including potential drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Boc-octahydropyrrolo[3,4-b]pyridine is primarily related to its ability to act as a precursor or intermediate in the synthesis of biologically active compounds. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
1-Boc-octahydropyrrolo[3,4-b]pyridine can be compared with other Boc-protected heterocycles, such as:
1-Boc-octahydro-1H-pyrrolo[3,4-b]pyridine: Similar in structure but may differ in stereochemistry.
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate: Another Boc-protected derivative with slight variations in the core structure
The uniqueness of this compound lies in its specific ring structure and the position of the Boc group, which can influence its reactivity and applications .
Properties
IUPAC Name |
tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWGFOMLJQHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626486 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-36-8 | |
Record name | 1,1-Dimethylethyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159877-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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